N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound known for its diverse chemical and biological activities. Its structure combines a fluoro-substituted oxazepine ring fused with a naphthalene moiety, which imparts unique physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps:
Formation of 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine: : This step typically involves cyclization reactions facilitated by reagents such as phosphorous oxychloride (POCl3) and heat.
Alkylation: : The oxazepine derivative undergoes alkylation with 2-(bromoethyl)amine to form the intermediate.
Acetylation: : The final step involves the reaction of the intermediate with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production scales up these reactions using optimized conditions such as continuous flow reactors and improved catalysts to enhance yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be facilitated by agents such as lithium aluminum hydride, typically targeting the oxazepine ring.
Substitution: : Halogen substitution can occur, replacing the fluorine with other halogens or functional groups, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride.
Substitution: : Sodium iodide in acetone.
Major Products
Oxidation and reduction reactions yield various oxidized or reduced analogs, respectively, while substitution reactions provide a range of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing novel heterocyclic compounds due to its reactive sites.
Biology and Medicine
It exhibits potential biological activity, including anti-inflammatory and anti-cancer properties. Its interactions with specific enzymes and receptors are subjects of intensive research, aiming to develop therapeutic agents.
Industry
In the industrial sector, this compound finds applications in creating specialty chemicals and advanced materials with tailored properties for electronics and pharmaceuticals.
Mechanism of Action
The compound's mechanism involves interaction with molecular targets such as enzymes, where it may inhibit or modulate their activity. Pathways affected include inflammatory signaling and cell proliferation pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Unique Aspects
The fluorine substitution and the fused oxazepine-naphthalene structure distinguish this compound, imparting enhanced stability and unique reactivity.
Similar Compounds
7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine: : Shares the oxazepine core.
Naphthalene derivatives: : Highlight the naphthalene component's importance.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3/c24-19-8-9-21-18(12-19)14-26(23(28)15-29-21)11-10-25-22(27)13-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,12H,10-11,13-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHJJGNUVAJQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.